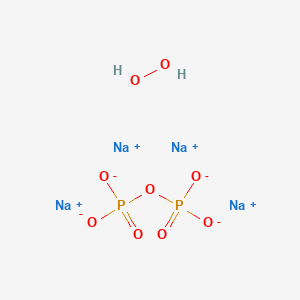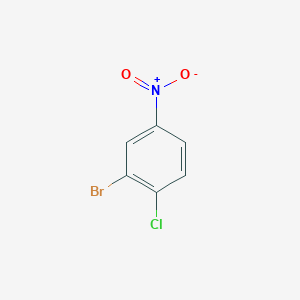
3-溴-4-氯硝基苯
描述
The compound 3-Bromo-4-chloronitrobenzene is a halonitroaromatic compound, which is a class of chemicals that are widely used in industrial synthesis for the production of dyes, pesticides, and other organic compounds. These compounds are known for their persistence in the environment and potential toxicity .
Synthesis Analysis
The synthesis of halonitroaromatic compounds like 3-Bromo-4-chloronitrobenzene can be achieved through various chemical reactions. For instance, 1-Bromo-2,4-dinitrobenzene, a related compound, can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Although the specific synthesis of 3-Bromo-4-chloronitrobenzene is not detailed in the provided papers, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated compounds is often characterized by the presence of halogen bonding. For example, in the case of 4-halotriaroylbenzenes, structures are dominated by C-X...O=C interactions, which are a type of halogen bonding . While the specific molecular structure of 3-Bromo-4-chloronitrobenzene is not described, it can be inferred that similar interactions may be present.
Chemical Reactions Analysis
Halonitroaromatic compounds like 3-Bromo-4-chloronitrobenzene can undergo various chemical reactions. For instance, Diaphorobacter sp. strain JS3051 has been shown to degrade 3-chloronitrobenzene and 3-bromonitrobenzene through a catabolic pathway involving a Rieske nonheme iron dioxygenase and a chlorocatechol 1,2-dioxygenase . This indicates that 3-Bromo-4-chloronitrobenzene could potentially be biodegraded by similar bacterial strains.
Physical and Chemical Properties Analysis
The physical and chemical properties of halonitroaromatic compounds are influenced by their molecular structure. For example, the crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, show that these molecules can form hydrogen bonds and exhibit specific crystalline properties . Additionally, the presence of halogen atoms in the structure can affect the compound's reactivity and interactions with other molecules, as seen in the metabolism studies of halogenonitrobenzenes .
科学研究应用
光还原和光取代
Wubbels、Snyder和Coughlin(1988年)的研究发现,4-溴硝基苯在特定条件下在水溶液中经HCl催化的光还原反应,生成4-氯硝基苯和其他产物。这个反应对于理解类似化合物在光反应环境中的行为是重要的(Wubbels et al., 1988)。
浓硝酸中的溴化反应
Andrievsky等人(2014年)描述了芳香化合物如浓硝酸中的4-氯硝基苯的溴化反应,产生3-溴-4-氯硝基苯。这个过程展示了中度失活的芳香化合物的转化,对于各种工业应用是至关重要的(Andrievsky et al., 2014)。
细菌生物降解
Xu、Spain、Zhou和Li(2022年)发现Diaphorobacter sp. JS3051菌株可以降解3-氯硝基苯和3-溴硝基苯。这一发现对于理解这类化合物的环境命运及其潜在生物修复是至关重要的(Xu et al., 2022)。
生物场能治疗
Trivedi等人(2015年)探讨了生物场能治疗对3-氯硝基苯的影响,涉及其物理、热性质和光谱特性。尽管这项研究并未直接涉及3-溴-4-氯硝基苯,但它提供了修改氯硝基苯的替代方法的见解(Trivedi et al., 2015)。
假单胞菌生物降解
Wang、Gao、Zhao、Xu和Zhou(2019年)报道了假单胞菌ZWLR2-1对2-溴硝基苯的生物降解,该菌株还可以利用2-氯硝基苯。这项研究对于理解类似化合物如3-溴-4-氯硝基苯的降解途径是相关的(Wang et al., 2019)。
安全和危害
作用机制
Mode of Action
As a halogenated nitrobenzene, it may undergo electrophilic substitution reactions . The bromine and chlorine atoms could potentially be replaced by other groups in the presence of a suitable nucleophile, leading to changes in the compound’s properties and effects .
Biochemical Pathways
The compound 3-Bromo-4-chloronitrobenzene may be involved in the degradation pathway of halonitrobenzenes . A bacterium, Diaphorobacter sp. strain JS3051, has been reported to degrade 3-chloronitrobenzene and 3-bromonitrobenzene using the same catabolic pathway . The initial dioxygenase and lower pathway enzymes can catalyze the degradation of 3-chloro- and 3-bromonitrobenzene .
Result of Action
Halogenated nitrobenzenes are generally reactive and may cause cellular damage through the formation of reactive oxygen species or by interacting with cellular macromolecules .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-chloronitrobenzene can be influenced by various environmental factors. For instance, the presence of other substances in the environment could affect its reactivity . Additionally, factors such as temperature, pH, and the presence of light could potentially affect its stability and reactivity .
属性
IUPAC Name |
2-bromo-1-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVUAQWGSZCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370788 | |
| Record name | 3-Bromo-4-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloronitrobenzene | |
CAS RN |
16588-26-4 | |
| Record name | 2-Bromo-1-chloro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-chloro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a unique characteristic of the reaction of bromine with deactivated aromatic compounds in concentrated nitric acid?
A1: The presence of bromine in concentrated nitric acid significantly alters the reaction pathway. Instead of nitration, which is typically observed with deactivated aromatic compounds in concentrated nitric acid, the reaction favors bromination. [] For example, 4-chloronitrobenzene reacts with bromine in concentrated nitric acid to yield 3-bromo-4-chloronitrobenzene, while in the absence of bromine, the same reaction conditions lead to the formation of 4-chloro-1,3-dinitrobenzene. []
Q2: Can you describe a convenient method for synthesizing 3-Bromo-4-chloronitrobenzene?
A2: Yes, a direct and effective method involves reacting 4-chloronitrobenzene with bromine in concentrated nitric acid at room temperature (20°C). [, ] This approach provides a good yield of 3-Bromo-4-chloronitrobenzene. []
Q3: Besides 3-Bromo-4-chloronitrobenzene, what other polybrominated compounds can be synthesized using bromine in concentrated nitric acid?
A3: This reaction is versatile and can be applied to other aromatic systems. For instance, reacting terephthalic acid or phthalic anhydride with bromine in concentrated nitric acid under heating leads to the formation of their respective tetrabromo derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


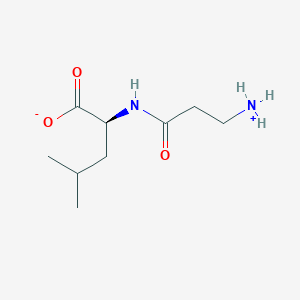
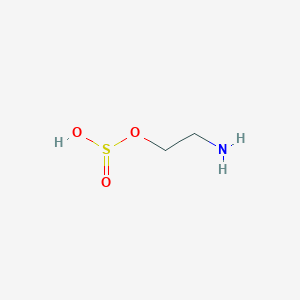


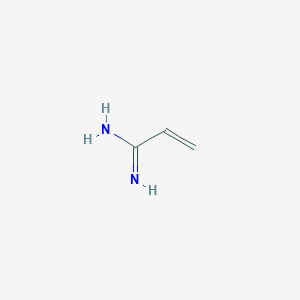
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)





